molecular formula C15H23ClN2O2 B1466560 N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride CAS No. 1220016-27-2

N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride

Cat. No.: B1466560
CAS No.: 1220016-27-2
M. Wt: 298.81 g/mol
InChI Key: OGVKMIMCCDHOPT-UHFFFAOYSA-N
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Description

N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride is a novel compound with promising properties for various applications in scientific research. It has a molecular formula of C15H23ClN2O2 and a molecular weight of 298.81 g/mol. This compound is known for its unique structure, which includes a piperidine ring, an ethoxy group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride typically involves the reaction of 4-hydroxyacetophenone with 3-piperidinol in the presence of a suitable base to form the intermediate 4-(2-(3-piperidinyl)ethoxy)acetophenone. This intermediate is then acetylated using acetic anhydride to yield the final product, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified piperidine or ethoxy groups.

    Substitution: Substituted products with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride can be compared with other similar compounds, such as:

    N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}propionamide: Contains a propionamide group instead of an acetamide group, leading to different chemical and biological properties.

    N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}butyramide: Features a butyramide group, which may result in altered reactivity and biological activity.

Properties

IUPAC Name

N-[4-(2-piperidin-3-ylethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12(18)17-14-4-6-15(7-5-14)19-10-8-13-3-2-9-16-11-13;/h4-7,13,16H,2-3,8-11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVKMIMCCDHOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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